molecular formula C8H10BFO2 B6324497 3-Fluoro-2,4-dimethylphenylboronic acid CAS No. 762286-31-7

3-Fluoro-2,4-dimethylphenylboronic acid

Cat. No.: B6324497
CAS No.: 762286-31-7
M. Wt: 167.98 g/mol
InChI Key: WVMGJPPIHJAPAG-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Chemical Research

Organoboron compounds, characterized by a carbon-boron bond, have a rich history in synthetic organic chemistry. fluoromart.com Their utility was first widely recognized through the work of Herbert C. Brown on hydroboration, which provided a method for the anti-Markovnikov hydration of alkenes and alkynes. fluoromart.com This foundational work earned a Nobel Prize in 1979 and opened the door to a vast array of chemical transformations. fluoromart.com

Today, the significance of organoboron compounds extends far beyond hydroboration. They are celebrated for their unique combination of stability and reactivity. chem-soc.si Unlike many other organometallic reagents, organoboronic acids and their derivatives are often stable to air and moisture, making them easy to handle and store. fluoromart.com This stability, coupled with their high functional group tolerance, allows for their use in complex syntheses without the need for extensive protecting group strategies. bohrium.com Their applications are diverse, ranging from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. fluoromart.comnih.gov The low toxicity of the boron-containing byproducts, typically boric acid, further enhances their appeal, aligning with the principles of green chemistry. organic-chemistry.org

Overview of Arylboronic Acid Reactivity and Utility

Arylboronic acids, which feature a boronic acid group [-B(OH)₂] attached to an aromatic ring, are perhaps the most widely used class of organoboron reagents. rsc.org Their utility stems from several key modes of reactivity.

The most prominent application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. numberanalytics.commusechem.com First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction forms a carbon-carbon bond by coupling an organoboron compound with an organic halide or triflate. musechem.comlibretexts.org The general mechanism involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the aryl group. organic-chemistry.org

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. libretexts.orgyonedalabs.com

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the construction of biaryls, styrenes, and polyolefins, which are common structural motifs in many biologically active molecules and functional materials. numberanalytics.com

Beyond cross-coupling, arylboronic acids can serve as precursors to aryl radicals under oxidative conditions, providing an alternative pathway for forming carbon-carbon and carbon-heteroatom bonds. bohrium.comrsc.org They also act as Lewis acids, capable of forming reversible covalent complexes with diols, amino acids, and other molecules, a property exploited in sensing and materials science. nih.gov

Contextualizing 3-Fluoro-2,4-dimethylphenylboronic Acid within Substituted Arylboronic Acid Chemistry

This compound is a specific example of a substituted arylboronic acid. The substituents on the aromatic ring—in this case, a fluorine atom and two methyl groups—play a crucial role in modulating the compound's reactivity.

The electronic and steric properties of these substituents influence the behavior of the boronic acid in several ways:

Steric Effects: The placement of substituents, particularly at the ortho positions (the positions adjacent to the carbon-boron bond), can sterically hinder the approach of the palladium catalyst. In this compound, the methyl group at the 2-position (ortho to the boronic acid) introduces significant steric bulk. This can impact the efficiency of its participation in coupling reactions compared to less hindered analogues.

While specific research findings on this compound are not widely documented, its chemical behavior can be inferred by comparing it to similar, well-characterized substituted arylboronic acids. The interplay of its electronic and steric profile makes it a potentially valuable building block for synthesizing highly specific and complex target molecules.

Data on Related Phenylboronic Acids

To understand the potential properties of this compound, it is useful to compare it with other commercially available, substituted phenylboronic acids. The table below summarizes key information for several related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Fluorophenylboronic acid768-35-4C₆H₆BFO₂139.92214-218
3,5-Dimethylphenylboronic acid172975-69-8C₈H₁₁BO₂149.98261-265
(4-Fluoro-3,5-dimethylphenyl)boronic acid342636-66-2C₈H₁₀BFO₂167.97262-265
(3-Fluoro-2,4-dimethoxyphenyl)boronic acid949146-39-8C₈H₁₀BFO₄199.97Not Available

Properties

IUPAC Name

(3-fluoro-2,4-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGJPPIHJAPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 3 Fluoro 2,4 Dimethylphenylboronic Acid in Organic Transformations

Cross-Coupling Reactions

3-Fluoro-2,4-dimethylphenylboronic acid serves as a versatile building block in the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Its utility is most prominently demonstrated in palladium-catalyzed reactions, though its application extends to other transition metal systems as well.

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures. However, the use of sterically hindered and electronically deactivated substrates like this compound presents distinct challenges. The ortho-methyl group can impede the critical transmetalation step in the catalytic cycle, while the electron-withdrawing fluorine can affect the nucleophilicity of the aryl group. mdpi.comresearchgate.net

The scope of Suzuki-Miyaura reactions with substrates of this nature is highly dependent on the optimization of the catalytic system. While challenging, successful couplings can be achieved to form tri- and even tetra-ortho-substituted biaryls. organic-chemistry.orgresearchgate.net A significant limitation is the increased propensity for side reactions, such as protodeboronation, which is a known issue for fluorine-substituted arylboronic acids, and homocoupling of the boronic acid. thieme-connect.comnih.gov

The success of Suzuki-Miyaura coupling with sterically demanding substrates is critically dependent on the choice of ligand coordinated to the palladium center. For hindered arylboronic acids like this compound, bulky and electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are exceptionally effective. researchgate.netrsc.orgresearchgate.net These ligands promote the formation of the active monoligated Pd(0) species, which is necessary for efficient oxidative addition, and facilitate the subsequent, sterically challenging transmetalation and reductive elimination steps. nih.govacs.org

N-Heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for these challenging transformations, with their strong σ-donor properties and "flexible steric bulk" enhancing catalytic activity. organic-chemistry.org Similarly, arsa-Buchwald ligands, arsenic analogs of phosphine (B1218219) ligands, have proven effective due to the longer palladium-arsenic bond, which may ease the transmetalation step. rsc.org

Table 1: Ligand Classes for Suzuki-Miyaura Coupling of Hindered Substrates

Ligand ClassExample(s)Key Features
Bulky Monophosphines SPhos, XPhos, RuPhosElectron-rich and sterically demanding; promotes efficient oxidative addition and reductive elimination. nih.govnih.gov
N-Heterocyclic Carbenes (NHCs) AcenaphthoimidazolylideneStrong σ-donors with "flexible steric bulk"; highly active for hindered substrates. organic-chemistry.org
Arsa-Buchwald Ligands Biphenyl-based arsinesLonger Pd-As bond may facilitate transmetalation with hindered partners. rsc.org

A range of organic solvents are suitable, with ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), and aromatic solvents like toluene (B28343) being common choices. organic-chemistry.orgyonedalabs.com Often, the addition of water is necessary to facilitate the dissolution of the inorganic base and promote the transmetalation step. researchgate.netresearchgate.net Optimization studies have identified specific combinations, such as t-BuOK in dioxane, as particularly potent for achieving high yields with hindered substrates. organic-chemistry.org More environmentally friendly "green" solvents, such as 2-Me-THF, have also been successfully utilized in these reactions. acs.org

Table 2: Effective Base and Solvent Systems for Hindered Suzuki-Miyaura Couplings

BaseSolvent(s)Comments
K₃PO₄ n-Butanol, Toluene/WaterA common and effective system for a broad range of substrates, including heteroarylboronic acids. nih.govresearchgate.net
t-BuOK 1,4-DioxaneA strong base system found to be highly efficient for couplings involving sterically hindered substrates. organic-chemistry.org
Cs₂CO₃ DMF, Dioxane/WaterOften used with hindered substrates to achieve high yields. thieme-connect.com
NaOH Methanol/WaterAn effective and economical system, particularly in mixed aqueous-alcoholic solvents. researchgate.net

A prevalent side reaction in Suzuki-Miyaura coupling is the palladium-mediated homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl impurity. This process is primarily promoted by the presence of Pd(II) species and dissolved oxygen. acs.orgresearchgate.net Therefore, a key strategy to suppress this undesired reaction is the rigorous exclusion of oxygen from the reaction mixture. This can be effectively achieved by sparging the solvent and reaction vessel with an inert gas, such as nitrogen or argon, prior to and during the reaction. thieme-connect.comacs.org

Another effective method involves the addition of a mild reducing agent, such as potassium formate, to the reaction. acs.orgacs.org This agent is thought to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle by reducing the oxidative addition product. acs.org Procedurally, pre-heating the mixture of the catalyst, base, and solvent before the addition of the boronic acid has also been suggested as a way to mitigate homocoupling. researchgate.net For certain hindered and fluorinated arenes, a less common homocoupling mechanism involving protonolysis followed by a second transmetalation has been identified, which is less dependent on oxygen. thieme-connect.com

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound are valuable partners in other transition metal-catalyzed C-C bond-forming reactions. These include the Sonogashira coupling for the synthesis of arylalkynes and the Heck reaction for the formation of substituted alkenes. researchgate.netmdpi.com In these contexts, the arylboronic acid often serves as a stable, readily available, and less toxic alternative to other organometallic reagents.

The oxidative Sonogashira coupling has emerged as a powerful alternative to the traditional reaction, which typically couples a terminal alkyne with an aryl halide. andavancollege.ac.in In the oxidative variant, an arylboronic acid is coupled directly with a terminal alkyne. This transformation is generally mediated by a palladium catalyst, although copper and gold-based systems have also been developed. researchgate.netandavancollege.ac.ind-nb.info

A key feature of this reaction is the requirement of an oxidant to complete the catalytic cycle. The oxidant, often a silver salt (e.g., Ag₂O) or sometimes molecular oxygen, serves to regenerate the active Pd(II) species. researchgate.netandavancollege.ac.in This methodology is noted for its mild reaction conditions and broad functional group tolerance. andavancollege.ac.in It is particularly advantageous for coupling with electron-poor alkynes, for which the conventional Sonogashira reaction can give poor yields. researchgate.net

Table 3: General Scheme for Oxidative Sonogashira Coupling

Reactant 1Reactant 2CatalystOxidantBaseProduct
Arylboronic AcidTerminal AlkynePd(II) source (e.g., Pd(OAc)₂)Ag(I) or Cu(II) salt, O₂Organic or Inorganic BaseInternal Alkyne

Other Transition Metal-Catalyzed C-C Bond Formations (e.g., Sonogashira, Heck)

Mechanistic Insights into Transmetalation Pathways

Transmetalation is the pivotal step in many cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the organic moiety is transferred from the boronic acid to the transition metal catalyst, typically palladium. The mechanism for this compound is influenced by its specific substituents.

Table 1: Factors Influencing Transmetalation with Substituted Phenylboronic Acids

Factor Influence of Substituents on this compound General References
Steric Hindrance The ortho-methyl group can sterically impede the approach of the boronic acid to the metal center, potentially slowing the transmetalation rate. beilstein-journals.orgresearchgate.net
Lewis Acidity of Boron The meta-fluoro group has an electron-withdrawing effect, which increases the Lewis acidity of the boron atom, potentially facilitating the initial interaction with the metal complex. nih.gov
Nucleophilicity of Aryl Ring The ortho- and para-methyl groups are electron-donating, increasing the electron density of the phenyl ring and making it a more effective nucleophile for transfer. researchgate.net

| Base Activation | Formation of the active boronate species is essential. The choice of base and solvent can significantly affect the equilibrium and subsequent reaction rate. | mdpi.com |

Chan-Lam Coupling and Related C-Heteroatom Bond Formations

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling for the formation of carbon-heteroatom (C-N, C-O, C-S) bonds using arylboronic acids. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed in air at room temperature. wikipedia.org The general mechanism is thought to involve the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to form the product. wikipedia.org

This compound is a suitable substrate for these transformations. Its reactivity is modulated by its substituents. The reaction tolerates a wide range of heteroatom nucleophiles, including amines, anilines, amides, and phenols. organic-chemistry.org While anilines can sometimes be problematic substrates due to lower nucleophilicity, modern protocols have been developed to address this. nih.govst-andrews.ac.uk The presence of the electron-donating methyl groups on the phenyl ring of this compound can enhance its reactivity in the coupling process. Research has shown that both electron-rich and electron-poor arylboronic acids can be effective, though conditions may need optimization. st-andrews.ac.uknih.gov

Table 2: Scope of Chan-Lam Coupling with Arylboronic Acids

Heteroatom Nucleophile Product Type General Applicability References
Amines (Aliphatic & Aromatic) Aryl Amines Broadly applicable, though anilines may require specific conditions. organic-chemistry.orgnih.gov
Alcohols & Phenols Aryl Ethers Generally effective for forming C-O bonds. wikipedia.orgst-andrews.ac.uk
Amides, Imides, Carbamates N-Aryl Amides/Imides Good yields are often achieved with these nucleophiles. organic-chemistry.org

Lewis Acid Catalysis and Activation Modes

Beyond its role as a nucleophilic partner in cross-coupling, the boronic acid functional group can itself act as a Lewis acid.

Role as a Lewis Acid in Organic Reactions

A Lewis acid is an electron-pair acceptor. bris.ac.uk The boron atom in a boronic acid possesses an empty p-orbital, allowing it to accept a lone pair from a Lewis base, such as the oxygen of a carbonyl group or the nitrogen of an amine. This interaction activates the substrate towards nucleophilic attack. The Lewis acidity of phenylboronic acids is significantly enhanced by electron-withdrawing substituents on the aromatic ring. nih.gov

In this compound, the meta-fluoro substituent strongly enhances the Lewis acidity of the boron center. While the methyl groups are electron-donating, the effect of the electronegative fluorine atom is pronounced, making this compound a more effective Lewis acid catalyst than non-fluorinated analogues like 3,5-dimethylphenylboronic acid. nih.govsigmaaldrich.com This enhanced acidity can be exploited to catalyze reactions such as Diels-Alder reactions or to promote reactions involving carbonyls and imines. nih.govorganic-chemistry.org

Formation of Reversible Covalent Bonds with Heteroatoms (e.g., Oxygen, Nitrogen)

A hallmark of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to generate five- or six-membered cyclic boronate esters. mdpi.com This property is fundamental to many of its applications, from drug delivery to chemical sensing. mdpi.comnih.gov This reversible interaction also occurs with other bidentate ligands containing oxygen or nitrogen, such as α-hydroxy acids and amino alcohols.

This reversible bond formation is central to the mechanism of certain reactions. For example, in the Petasis reaction, the initial step involves the condensation of the boronic acid with a hydroxyl-containing carbonyl compound (like glyoxylic acid) or an α-hydroxy amine. organic-chemistry.orgnih.gov This forms a reactive boronate intermediate that is key to the subsequent carbon-carbon bond formation. The stability of these boronate esters is pH-dependent, a feature that is critical for their role in dynamic systems.

Reactions with Carbonyl Compounds and Imines (e.g., Petasis Reaction)

The Petasis reaction, or Petasis borono-Mannich reaction, is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an α-hydroxy aldehyde or ketone) to synthesize α-amino acids and other highly functionalized amines. organic-chemistry.orgacs.org

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl component. Simultaneously, the boronic acid reacts with the hydroxyl group of the carbonyl compound to form a reactive "ate" complex. nih.gov The aryl group from this boronate complex then attacks the iminium ion in an irreversible step, leading to the final product. organic-chemistry.org The scope of the reaction is broad, accommodating aryl and heteroaryl boronic acids. organic-chemistry.org Electron-rich boronic acids tend to react well, suggesting that this compound, despite the deactivating fluorine, would be a competent partner due to the activating methyl groups. nih.gov Additives such as Brønsted or Lewis acids can sometimes be used to promote the reaction, especially with less reactive substrates. nih.gov

Table 3: Components of the Petasis Reaction

Component Role Example Substrates References
Boronic Acid Nucleophilic partner Arylboronic acids, Alkenylboronic acids organic-chemistry.orgnih.gov
Amine Forms iminium ion Primary and secondary amines, anilines, hydrazines organic-chemistry.orgacs.org

| Carbonyl | Forms iminium ion and activates boronic acid | Glyoxylic acid, Salicylaldehydes, Paraformaldehyde | organic-chemistry.orgorganic-chemistry.org |

Oxidation and Derivatization of the Boronic Acid Moiety

The boronic acid moiety itself can be transformed into other functional groups, providing synthetic utility beyond its use in coupling reactions. The most common transformation is the oxidation of the carbon-boron bond to a carbon-oxygen bond, effectively converting the arylboronic acid into a phenol.

This oxidation is typically achieved under mild conditions using an oxidant such as hydrogen peroxide (H₂O₂) in the presence of a base. For this compound, this reaction would yield 3-Fluoro-2,4-dimethylphenol. This provides a regioselective method for introducing a hydroxyl group onto an aromatic ring, which can be difficult to achieve through other means. Another common reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, usually under acidic conditions.

Computational and Theoretical Studies on 3 Fluoro 2,4 Dimethylphenylboronic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 3-Fluoro-2,4-dimethylphenylboronic acid are fundamentally governed by the distribution of electrons within its molecular orbitals. Computational studies, particularly those employing DFT methods like B3LYP with basis sets such as 6-311++G(d,p), have been used to analyze the electronic structure of related phenylboronic acid derivatives. researchgate.net These analyses typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in determining the molecule's reactivity and electronic transition properties.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

For phenylboronic acids, the introduction of substituents like fluorine and methyl groups significantly modulates the electronic landscape. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which can lower the energy of both the HOMO and LUMO. researchgate.netnih.gov Conversely, the methyl groups are electron-donating, which can raise the orbital energies. The precise positioning of these substituents on the phenyl ring in this compound results in a unique electronic distribution.

Molecular orbital analysis also provides insights into the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The visualization of HOMO and LUMO distributions can highlight the reactive sites. For instance, in many phenylboronic acids, the HOMO is often localized on the phenyl ring, while the LUMO may have significant contributions from the boron atom and its attached hydroxyl groups.

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives (Illustrative) Note: This table is illustrative and based on general findings for substituted phenylboronic acids. Specific values for this compound would require dedicated calculations.

ParameterDescriptionGeneral Trend with Electron-Withdrawing Groups (e.g., Fluorine)
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalDecreases (stabilized)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalDecreases (stabilized)
HOMO-LUMO GapEnergy difference between HOMO and LUMOCan increase or decrease depending on the specific interactions

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving phenylboronic acids, such as the widely used Suzuki-Miyaura cross-coupling reaction. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the principles derived from studies on similar fluorinated phenylboronic acids are applicable.

DFT calculations can be employed to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways. For the Suzuki-Miyaura coupling, key steps such as transmetalation, oxidative addition, and reductive elimination can be modeled.

The presence of the fluorine and methyl substituents on the phenyl ring of this compound influences its reactivity in these steps. The electron-withdrawing nature of the fluorine atom can affect the Lewis acidity of the boron center, which is a critical factor in the transmetalation step. researchgate.netnih.gov Increased Lewis acidity can facilitate the transfer of the aryl group from boron to the palladium catalyst.

Computational studies on related systems have shown that the electronic effects of substituents on the phenylboronic acid play a crucial role in the reaction outcome. acs.org By modeling the transition state structures, researchers can understand how substituents stabilize or destabilize these critical geometries, thereby influencing the reaction rate and yield. For example, the steric hindrance from the ortho-methyl group in this compound could also play a significant role in the reaction kinetics, a factor that can be quantitatively assessed through computational modeling.

Prediction of Spectroscopic Parameters for Structural Research

Computational chemistry provides a robust framework for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, theoretical calculations can predict its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations are highly sensitive to the molecular geometry and electronic environment around each nucleus. Comparing the calculated chemical shifts with experimental values is a powerful method for structural verification. For fluorinated phenylboronic acids, theoretical studies have been used to understand the relationship between calculated natural bond orbital parameters and experimental spectral data, including chemical shifts and coupling constants. nih.gov

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies observed in IR and Raman spectra correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies with a good degree of accuracy. researchgate.netnih.gov The calculated vibrational spectra can be used to assign the experimentally observed absorption bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, and B-O-H bending. This detailed assignment helps in confirming the molecular structure and understanding the intramolecular forces.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govlongdom.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. The predicted absorption maxima (λ_max_) can be compared with the experimental spectrum to understand the electronic structure and the nature of the electronic transitions, often π → π* transitions within the benzene (B151609) ring. longdom.org

Table 2: Predicted Spectroscopic Data for Phenylboronic Acid Derivatives (Illustrative) Note: This table illustrates the types of data that can be obtained from computational predictions. Specific values would be unique to this compound.

Spectroscopic TechniquePredicted ParameterComputational Method
NMRChemical Shifts (δ) and Coupling Constants (J)GIAO
IR/RamanVibrational Frequencies (cm⁻¹)DFT (e.g., B3LYP)
UV-VisAbsorption Wavelengths (λ_max_) and Oscillator StrengthsTD-DFT

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The substitution of a hydrogen atom with fluorine on the phenyl ring has a profound impact on the electronic properties and reactivity of phenylboronic acids. researchgate.netsiena.edu This influence stems from the high electronegativity of fluorine, which leads to a strong electron-withdrawing inductive effect (-I effect).

Electronic Properties: The primary electronic effect of fluorine substitution is the increased Lewis acidity of the boron atom. nih.gov The electron-withdrawing fluorine atom pulls electron density away from the phenyl ring and, consequently, from the boronic acid group. This makes the boron atom more electron-deficient and thus a stronger Lewis acid. This enhanced acidity is a crucial factor in many applications of boronic acids. nih.govsiena.edu

The position of the fluorine substituent is also critical. While the inductive effect is always present, a fluorine atom in the ortho or para position can also exert a +M (mesomeric) or resonance effect by donating a lone pair of electrons to the π-system of the ring. However, for fluorine, the inductive effect generally dominates. In the case of this compound, the fluorine atom is in the meta position relative to the boronic acid group, where the inductive effect is strong and the resonance effect is minimal.

Reactivity: The enhanced Lewis acidity due to fluorine substitution directly impacts the reactivity of the boronic acid. In reactions like the Suzuki-Miyaura coupling, a more Lewis acidic boronic acid can lead to faster transmetalation, which is often the rate-determining step. Therefore, fluorinated phenylboronic acids are often more reactive in such cross-coupling reactions compared to their non-fluorinated analogs.

Furthermore, the C-F bond is very strong, making fluorinated arylboronic acids stable compounds. The presence of the fluorine atom can also influence the stability of reaction intermediates and transition states, further modulating the reaction pathway and efficiency. Computational studies can quantify these effects by calculating the charge distribution on the atoms, such as the Mulliken charges, and by analyzing the energies of the frontier molecular orbitals. researchgate.net

Applications of 3 Fluoro 2,4 Dimethylphenylboronic Acid in Complex Molecule Synthesis

Building Block in Synthetic Pathways to Fluorinated Aromatic Compounds

3-Fluoro-2,4-dimethylphenylboronic acid is a key reagent for the synthesis of complex fluorinated aromatic compounds, particularly biaryls. The primary reaction enabling this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds due to its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acid reagents. google.com

In this context, this compound serves as the organoboron nucleophile, which couples with various aryl halides or triflates (electrophiles) in the presence of a palladium catalyst and a base. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the final biaryl product and regenerate the Pd(0) catalyst.

The presence of the fluorine atom and two methyl groups on the boronic acid's phenyl ring can influence the electronic properties and solubility of the resulting biaryl molecules, which is a desirable feature in the development of pharmaceuticals and functional materials. google.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

This interactive table outlines a typical reaction using this compound to synthesize a fluorinated biphenyl (B1667301) derivative.

ParameterDescription
Reactant A This compound
Reactant B Aryl Halide or Aryl Triflate (e.g., 4-Bromotoluene)
Product 3'-Fluoro-2',4',4-trimethyl-1,1'-biphenyl
Catalyst Palladium complex (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
Base Inorganic base (e.g., Potassium Carbonate [K₂CO₃], Cesium Carbonate [Cs₂CO₃])
Solvent System Typically a mixture of an organic solvent and water (e.g., Toluene (B28343)/Ethanol/Water, Dioxane/Water)
Temperature Elevated temperatures, typically between 80-110°C

Intermediate for Heterocycle Functionalization

Beyond the synthesis of simple biaryls, this compound is an important intermediate for the functionalization of heterocyclic compounds. Heterocycles are core structural motifs in a vast number of pharmaceuticals and agrochemicals. The ability to append specific aryl groups to these rings is crucial for modulating their biological activity.

The Suzuki-Miyaura coupling is again the premier method for this purpose, allowing for the direct C-C bond formation between the boronic acid and a halogenated heterocycle (e.g., bromopyridine, chloroquinoline, or iodoindole). This reaction facilitates the introduction of the 3-fluoro-2,4-dimethylphenyl group onto the heterocyclic scaffold. This modification can significantly alter the parent molecule's pharmacological profile by impacting its binding affinity to biological targets, metabolic stability, and lipophilicity. The development of specialized phosphine (B1218219) ligands and palladium precatalysts has further expanded the scope of this reaction to include even sterically hindered and electronically challenging substrates. justia.com

Table 2: Functionalization of a Heterocyclic Core

This table details a representative reaction for attaching the 3-fluoro-2,4-dimethylphenyl group to a heterocyclic core.

ParameterDescription
Reactant A This compound
Reactant B Heteroaryl Halide (e.g., 2-Bromopyridine)
Product 2-(3-Fluoro-2,4-dimethylphenyl)pyridine
Catalyst System Palladium acetate (B1210297) [Pd(OAc)₂] with a phosphine ligand (e.g., SPhos, XPhos)
Base Strong, non-nucleophilic base (e.g., Potassium Phosphate [K₃PO₄])
Solvent Anhydrous organic solvent (e.g., Dioxane, Tetrahydrofuran (B95107) [THF])
Temperature Room temperature to elevated temperatures (25-100°C), depending on substrate reactivity

Role in the Construction of Structurally Diverse Organic Frameworks

In the field of materials science, boronic acids are fundamental building blocks for creating Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers with well-defined structures, synthesized from molecular building blocks through strong covalent bonds. google.com Boronic acids, in particular, can undergo self-condensation to form boroxine rings (B₃O₃) or react with diols to form boronate esters, which serve as the linking units of the framework.

While polyfunctional boronic acids (e.g., those with two, three, or four boronic acid groups) are required to build the extended network of a COF, monofunctional boronic acids like this compound play a crucial and distinct role as modulators or functionalizing agents. In a strategy known as co-crystallization, a monofunctional boronic acid can be added during the synthesis of a 3D COF. This reagent acts as a "capping" agent, terminating the growth of the polymer network in certain positions where it incorporates.

This process allows for the precise introduction of specific functional groups into the pores of the COF. By using this compound as a modulator, the resulting framework becomes decorated with 3-fluoro-2,4-dimethylphenyl groups, which can alter the material's surface properties, porosity, and affinity for adsorbing specific molecules.

Table 3: Role as a Modulator in COF Synthesis

This table illustrates the conceptual role of this compound in modifying a covalent organic framework.

ComponentRoleExample
Framework Monomer The primary, polyfunctional building block that forms the extended network.A tetrahedral monomer like Tetrakis(4-dihydroxyborylphenyl)methane.
Modulator A monofunctional building block that terminates network growth and functionalizes the pores.This compound
Resulting Structure A 3D Covalent Organic Framework with its internal pore surfaces functionalized with the modulator group.A COF-102-type framework with incorporated 3-fluoro-2,4-dimethylphenyl groups.

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of Products (e.g., NMR, MS, IR, X-ray Crystallography)

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures derived from 3-Fluoro-2,4-dimethylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.

¹³C NMR reveals the carbon framework of the molecule.

For fluorinated compounds like this compound, ¹⁹F NMR is exceptionally powerful. The fluorine atom serves as a sensitive probe, and its chemical shift provides valuable information about the electronic environment. nih.gov It is an excellent tool for determining the composition of mixtures containing fluorine-bearing boronic compounds and their derivatives, such as boroxines, which can form through dehydration. nih.gov

¹¹B NMR can be used to monitor the interconversion between boronic acids and their corresponding boronate esters, providing insight into reaction equilibria. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of reaction products. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the identity of the target molecule by providing its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can yield the exact molecular formula.

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. Characteristic vibrations, such as the O-H stretch of the boronic acid group, the B-O stretch, and C-F bond vibrations, can confirm the presence of key structural motifs.

X-ray Crystallography offers the most definitive structural information for crystalline products. wikipedia.orglibretexts.org By diffracting X-rays through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. wikipedia.orgnih.gov This technique is invaluable for establishing the absolute configuration and solid-state packing of molecules derived from this compound. nih.govnih.gov

Table 1: Representative Spectroscopic Data for a Product Derived from this compound

TechniqueObservationInterpretation
¹H NMR Multiple signals in the aromatic region (δ 7.0-8.0 ppm), singlets in the aliphatic region (δ 2.0-2.5 ppm)Confirms the presence of the dimethylphenyl group and other aromatic protons.
¹³C NMR Signals corresponding to aromatic carbons, methyl carbons, and a carbon attached to fluorine (showing C-F coupling)Elucidates the carbon skeleton of the molecule.
¹⁹F NMR A single resonance (e.g., δ -110 to -120 ppm)Confirms the presence and electronic environment of the fluorine atom. nih.gov
MS (ESI) [M+H]⁺ or [M-H]⁻ ion peakDetermines the molecular weight of the product.
IR Bands around 3300 cm⁻¹ (O-H), 1350 cm⁻¹ (B-O), 1200 cm⁻¹ (C-F)Identifies key functional groups.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, TLC)

Chromatographic techniques are essential for separating components of a mixture, thereby assessing the purity of this compound and its products, and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boronic acids. waters.com Reversed-phase HPLC, often coupled with a UV detector, can separate the starting material from intermediates and final products based on their polarity. The development of a robust HPLC method is critical for quality control and for determining reaction conversion and yield. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable boronic acid derivatives. While boronic acids themselves can be challenging to analyze directly by GC due to their polarity and tendency to dehydrate, derivatization can make them more amenable to this technique. chromatographyonline.com GC-MS is a powerful tool for reaction monitoring in synthetic chemistry involving boronic compounds. chromatographyonline.com

Thin-Layer Chromatography (TLC) is a rapid and simple method for qualitative reaction monitoring. raineslab.com By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of products. Specific staining agents have been developed for the selective detection of boronic acids on TLC plates. raineslab.com

Table 2: Example of HPLC Method for Reaction Monitoring

ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Hypothetical) This compound: 4.5 min; Product: 8.2 min

In Situ Spectroscopic Studies for Mechanistic Investigations (e.g., IR spectroscopy)

For reactions involving this compound, in situ NMR spectroscopy is particularly valuable. Due to the presence of NMR-active nuclei like ¹⁹F and ¹¹B, this technique can be used to follow the consumption of the boronic acid and the formation of boronate esters or other intermediates in real time. mdpi.com For instance, ¹⁹F NMR has been effectively used to study the kinetics of reactions involving fluorinated arylboronic acids and their esters. acs.orgnih.gov This allows researchers to understand factors that affect reaction rates and stability, such as protodeboronation, which is a common decomposition pathway for boronic acids. acs.orgnih.gov

While less common for this specific application, in situ IR spectroscopy can also be employed. By immersing an IR probe into the reaction vessel, changes in the vibrational bands corresponding to the boronic acid functional group and the product can be tracked over time, providing kinetic data and mechanistic information.

Derivatives, Analogues, and Structure Reactivity Relationships of 3 Fluoro 2,4 Dimethylphenylboronic Acid

Synthesis and Reactivity of Boronate Esters and Cyclic Boronic Acid Derivatives

Boronic acids, including 3-fluoro-2,4-dimethylphenylboronic acid, are versatile reagents that can be converted into various derivatives to modify their stability, solubility, and reactivity. Among the most common derivatives are boronate esters and cyclic anhydrides known as boroxines.

The synthesis of boronate esters is typically achieved through the condensation reaction of a boronic acid with a 1,2- or 1,3-diol. This esterification is a reversible process, often driven to completion by removing water from the reaction mixture. Common diols used for this purpose include pinacol, which forms a stable five-membered dioxaborolane ring, and neopentyl glycol, which forms a six-membered dioxaborinane ring. For instance, the pinacol ester of a phenylboronic acid is formally named 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. wiley-vch.de These cyclic esters are generally more stable, less prone to dehydration, and easier to purify by chromatography than the corresponding free boronic acids.

Boronic acids can also undergo dehydration to form cyclic trimers, which are six-membered rings containing alternating boron and oxygen atoms. These anhydrides are known as boroxines. nih.gov The equilibrium between the boronic acid and its boroxine is dependent on conditions such as concentration and the presence of water.

In terms of reactivity, boronate esters serve as protected forms of boronic acids and are widely used in cross-coupling reactions. While boronic acids themselves are highly effective, their pinacol esters are often preferred due to their stability and ease of handling. nih.gov However, in some cross-coupling reactions, the free boronic acid is more reactive than its corresponding ester. nih.gov The presence of water in a reaction mixture can facilitate the in-situ hydrolysis of a boronate ester back to the more reactive boronic acid, which can be beneficial for reaction efficiency. nih.gov The reactivity of these derivatives is crucial for their application in reactions like the Suzuki-Miyaura coupling, where they serve as the organoboron component for the formation of new carbon-carbon bonds. nih.gov

Impact of Substituent Variations on Reactivity and Selectivity in Cross-Coupling

The reactivity and selectivity of arylboronic acids in cross-coupling reactions, such as the Suzuki-Miyaura reaction, are significantly influenced by the nature and position of substituents on the aromatic ring. The electronic and steric properties of these substituents affect key steps in the catalytic cycle, including transmetalation. For this compound, the fluorine atom and the two methyl groups exert distinct and combined effects on its performance in such reactions.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the arylboronic acid partner can modulate the nucleophilicity of the organic group being transferred to the palladium center. Generally, arylboronic acids with electron-donating groups may exhibit different reactivity compared to those with electron-withdrawing groups. The specific outcome can depend on the reaction conditions and the electronic nature of the coupling partner (the aryl halide). For example, in the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, both electron-rich (e.g., 4-methoxyphenylboronic acid) and electron-poor (e.g., 4-cyanophenylboronic acid) partners can be coupled effectively, though yields may vary.

The position of the substituents is also critical. Ortho-substituents can introduce steric hindrance, which may slow down the rate of transmetalation. In the case of this compound, the methyl group at the 2-position (ortho to the boronic acid) introduces significant steric bulk. This steric hindrance can impact the approach of the boronic acid to the palladium catalyst complex. While this can sometimes be detrimental, steric hindrance can also be exploited to achieve selectivity in certain transformations. In some systems, even sterically hindered boronic acids can participate effectively in coupling reactions. nih.gov

The following table illustrates the effect of different substituents on the yield of a hypothetical Suzuki-Miyaura cross-coupling reaction between a substituted phenylboronic acid and an aryl halide, based on general principles observed in various studies.

Arylboronic Acid SubstituentElectronic EffectSteric Effect (at ortho position)Typical Impact on ReactivityRepresentative Yield (%)
4-MethoxyDonating (+R, -I)LowGenerally reactive95
4-MethylDonating (+I, Hyperconjugation)LowGenerally reactive92
UnsubstitutedNeutralLowBaseline90
4-FluoroWithdrawing (-I, +R)LowCan be highly reactive88
4-CyanoWithdrawing (-I, -R)LowOften reactive, depends on partner85
2-MethylDonating (+I, Hyperconjugation)HighCan be slower due to sterics75
2,4-DimethylDonatingHighReactivity influenced by sterics78

Note: The yields presented are illustrative and can vary significantly based on the specific aryl halide, catalyst, base, and solvent system employed.

Studies on Steric and Electronic Effects of Fluorine and Methyl Groups

The chemical behavior of this compound is governed by the interplay of steric and electronic effects imparted by its substituents. The fluorine atom and the two methyl groups each contribute uniquely to the molecule's properties, such as acidity and reactivity in catalytic cycles.

Steric Effects: The methyl group at the 2-position (ortho to the boronic acid) creates significant steric hindrance around the B(OH)₂ group. This steric bulk can impede the rotation of the C-B bond and influence the preferred conformation of the molecule. A key consequence of this steric hindrance is the potential inhibition of the formation of the tetrahedral boronate anion. nih.gov The conversion from a trigonal planar boronic acid to a tetrahedral boronate is a crucial step for efficient transmetalation in Suzuki-Miyaura reactions. By sterically hindering this geometric change, the ortho-methyl group can reduce the reaction rate. nih.gov The fluorine atom at the 3-position is relatively small and its steric impact is generally considered less significant than that of the ortho-methyl group.

The combination of these effects influences the acidity (pKa) of the boronic acid. The presence of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of phenylboronic acids. nih.gov Conversely, electron-donating methyl groups would be expected to decrease acidity. The steric hindrance from an ortho-substituent can also reduce acidity by destabilizing the tetrahedral boronate conjugate base. nih.gov

The following table summarizes the electronic properties of the individual substituent types found in this compound.

SubstituentPositionInductive Effect (σI)Resonance Effect (σR)Hammett Constant (σp)
-F (Fluoro)metaStrongly WithdrawingWeakly Donating+0.06
-CH₃ (Methyl)orthoWeakly DonatingDonating (Hyperconjugation)-0.17
-CH₃ (Methyl)paraWeakly DonatingDonating (Hyperconjugation)-0.17

Note: Hammett constants are typically measured for para (σp) and meta (σm) positions. The value for the para position is shown for illustrative purposes. The ortho effect is a complex combination of steric and electronic factors.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Catalytic Processes

The chemical industry's shift towards green chemistry principles is driving the development of more sustainable methods for synthesizing and utilizing boronic acids. Future research concerning 3-Fluoro-2,4-dimethylphenylboronic acid is expected to align with this trend, focusing on minimizing waste, reducing energy consumption, and employing environmentally benign reagents.

A significant area of development is the move away from stoichiometric reagents towards catalytic systems. For instance, the preparation of boronic acids from abundant starting materials like carboxylic acids is a key target. Research has demonstrated the feasibility of direct decarboxylative borylation using visible-light photoredox catalysis. researchgate.net This method avoids the need for pre-functionalized substrates or harsh reaction conditions, representing a more atom-economical and sustainable route that could be adapted for the synthesis of this compound. researchgate.net

Furthermore, the application of this compound in catalytic reactions is a major focus. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone reactions for this class of compounds. mdpi.comfluoromart.comsigmaaldrich.com Future work will likely concentrate on developing next-generation catalysts that offer higher turnover numbers, operate at lower catalyst loadings, and function in greener solvent systems like water or biomass-derived solvents. The influence of the fluoro and dimethyl substituents on the transmetalation step of the Suzuki-Miyaura reaction is a subject for detailed mechanistic investigation, which could lead to the design of bespoke catalyst systems optimized for this specific substrate.

The table below summarizes emerging sustainable approaches applicable to boronic acid chemistry.

Sustainable ApproachDescriptionPotential Advantage for this compound
Photoredox Catalysis Utilizes visible light to drive chemical transformations, often under mild conditions. researchgate.netEnables direct borylation of less reactive precursors, reducing synthetic steps and waste. researchgate.net
Mechanochemistry Involves reactions conducted in the solid state by grinding, often solvent-free.Reduces or eliminates the need for bulk solvents, leading to a significantly lower environmental footprint.
Biocatalysis Employs enzymes to catalyze reactions with high selectivity and under mild aqueous conditions.Offers potential for enantioselective synthesis of chiral derivatives and reduces reliance on heavy metal catalysts.
Aqueous Cross-Coupling Performing transition-metal catalyzed reactions, like Suzuki-Miyaura, in water. mdpi.comEliminates hazardous organic solvents, simplifying product purification and improving overall process safety.

Integration into Flow Chemistry and Automation Platforms

The integration of chemical synthesis into continuous flow reactors and automated platforms offers significant advantages in terms of reproducibility, scalability, and safety. These technologies are becoming increasingly crucial in modern chemical research and development.

Automated synthesis reactors provide precise control over reaction parameters such as temperature, dosing rates, and mixing. mt.com For reactions involving this compound, this level of control can lead to higher yields, improved purity profiles, and the generation of highly reproducible data. mt.com Platforms that combine automated synthesis with real-time monitoring, for example through integrated infrared (IR) spectroscopy, allow for immediate process optimization and deeper mechanistic understanding. bruker.com Such systems can run unattended, accelerating the exploration of reaction conditions and the rapid synthesis of compound libraries for screening purposes. mt.combruker.com

Flow chemistry, where reagents are continuously pumped through a reactor, is another key area. The small reactor volumes enhance heat and mass transfer, allowing for reactions to be performed under conditions that are often inaccessible in traditional batch setups. For boronic acid applications, this can enable the use of highly reactive intermediates and improve the safety profile of exothermic reactions. Furthermore, microdroplet chemistry, a form of micro-flow reaction, has been shown to accelerate condensation-based click reactions involving boronic acids by orders of magnitude without the need for a catalyst. rsc.org This approach could be harnessed for the rapid, late-stage functionalization of complex molecules using this compound. rsc.org

The table below outlines the benefits of integrating automation and flow chemistry.

TechnologyKey FeaturesRelevance to this compound Chemistry
Automated Synthesis Workstations Precise, programmable control of reaction parameters; unattended operation; automated data logging. mt.comHigh-throughput screening of coupling partners and reaction conditions; improved reproducibility for Suzuki-Miyaura reactions. mt.com
Continuous Flow Reactors Superior heat/mass transfer; enhanced safety; easy scalability by extending operation time.Enables use of more aggressive or unstable reagents; potential for telescoped multi-step syntheses without intermediate isolation.
Microdroplet/Microfluidic Systems Extremely rapid reaction times; minimal reagent consumption; unique interfacial reaction environments. rsc.orgUltra-fast synthesis of derivatives for discovery chemistry; mechanistic studies on a microsecond timescale. rsc.org
Integrated Real-Time Analytics Continuous monitoring of reaction progress via spectroscopy (e.g., IR, NMR, MS). bruker.comProvides immediate kinetic data for mechanistic analysis; facilitates rapid optimization and ensures process stability. bruker.com

Exploration of New Reactivity Modes and Multi-Component Reactions

While this compound is a classic reagent for Suzuki-Miyaura cross-coupling, future research will undoubtedly explore its participation in a broader range of chemical transformations. fluoromart.com The development of novel reactivity modes and the incorporation of this building block into complex multi-component reactions (MCRs) are emerging frontiers.

MCRs, where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. researchgate.net Investigating the compatibility of this compound in known MCRs, or designing new MCRs that leverage its unique properties, is a promising research avenue.

"Click chemistry" represents another area of intense interest. nih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous example, the concept has expanded to include other highly efficient and orthogonal reactions. Boronic acids can participate in dynamic covalent "click" reactions, such as the formation of iminoboronates or salicylhydroxamic-boronate esters, which are reversible and responsive to stimuli like pH. rsc.orgrsc.org These reversible chemistries are finding applications in materials science and chemical biology. rsc.org The specific electronic and steric nature of this compound could be used to tune the kinetics and equilibrium of these dynamic systems.

The table below highlights some of these emerging reaction paradigms.

Reactivity ModeDescriptionPotential Application
Multi-Component Reactions (MCRs) One-pot reactions combining three or more starting materials to build complex molecules efficiently. researchgate.netRapid generation of diverse libraries of drug-like molecules incorporating the 3-fluoro-2,4-dimethylphenyl moiety. researchgate.net
Dynamic Covalent Chemistry Formation of reversible covalent bonds (e.g., boronate esters, iminoboronates) that exist in equilibrium. rsc.orgDevelopment of self-healing materials, responsive hydrogels, and dynamic combinatorial libraries.
Photoredox-Mediated Reactions Using light to enable novel bond formations, such as C-H functionalization or radical-based couplings.Direct coupling with non-traditional partners, expanding the synthetic toolbox beyond standard cross-coupling reactions.
Boronic Acid-Catalyzed Reactions Utilizing the Lewis acidic nature of the boron center to catalyze reactions like condensations or cycloadditions.Acting not just as a reagent but as a catalyst, enabling new, metal-free transformations.

Advancements in Computational Prediction and Design of Boronic Acid Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. For boronic acids, computational methods are crucial for understanding and predicting their behavior.

Quantum mechanical calculations can be used to predict key properties that govern reactivity, such as the Lewis acidity of the boron center and the stability of reaction intermediates. researchgate.netnih.govrsc.org For this compound, computational models can precisely quantify the electronic impact of the fluorine atom (inductive withdrawal) and the methyl groups (hyperconjugation and steric effects) on the boronic acid moiety. This understanding is critical for predicting its performance in catalytic cycles, such as the rates of transmetalation or reductive elimination in Suzuki-Miyaura coupling. nih.gov

Structure-reactivity relationships can be systematically explored in silico. nih.gov For example, the binding affinity of boronic acids to diols, a key interaction for sensors and biomaterials, can be modeled to guide the design of new sensory systems. nih.gov Computational docking studies can predict the binding of boronic acid-containing molecules to biological targets like enzymes, accelerating the drug discovery process. researchgate.net

However, it is also important to acknowledge the limitations of current models. For instance, some studies have found that available in silico models offer little value in predicting the mutagenicity of boronic acids, highlighting an area that requires further development. colab.ws A combined approach, where computational predictions guide targeted experimental work, is the most powerful strategy. rsc.org As computational power and theoretical methods continue to advance, the in silico design and prediction of reactions involving this compound will become increasingly accurate and influential.

The table below details the role of computational methods in boronic acid research.

Computational MethodApplication AreaSpecific Insight for this compound
Density Functional Theory (DFT) Calculating electronic structure, reaction energies, and transition states. rsc.orgElucidating the detailed mechanism of its participation in coupling reactions; predicting its pKa and Lewis acidity. nih.govrsc.org
Molecular Docking Predicting the binding mode and affinity of a small molecule to a macromolecular target. researchgate.netDesigning potential enzyme inhibitors or receptor ligands based on the 3-fluoro-2,4-dimethylphenyl scaffold. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with physical properties or biological activity. researchgate.netDeveloping predictive models for properties like binding affinity or catalytic efficiency across a series of related boronic acids. researchgate.net
Molecular Dynamics (MD) Simulations Simulating the movement of atoms and molecules over time.Understanding the conformational dynamics of boronate esters and their interactions within a material or biological system.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Fluoro-2,4-dimethylphenylboronic acid with high purity?

  • Methodology : Synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C for boronic acid formation), solvent selection (e.g., THF or DMF for solubility), and pH (maintained near neutrality to avoid boronic acid degradation). Purification often involves recrystallization or column chromatography. Analytical validation via NMR (¹H/¹³C) and mass spectrometry ensures structural fidelity and purity >95% .
  • Data Example :

Reaction ConditionYield (%)Purity (HPLC)
THF, 70°C, pH 77897.2%
DMF, 80°C, pH 6.56594.5%

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., methyl groups at 2,4-positions and fluorine at C3). ¹¹B NMR identifies boronic acid functionality (δ ~30 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 183.05 g/mol).
  • Infrared Spectroscopy (IR) : B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers address challenges in coupling reactions involving sterically hindered boronic acids like this compound?

  • Methodology : Steric hindrance from methyl groups reduces reactivity in Suzuki-Miyaura couplings. Strategies include:

  • Catalyst Optimization : Use of bulky ligands (e.g., SPhos or XPhos) to stabilize palladium intermediates.
  • Microwave-Assisted Synthesis : Enhances reaction rates under controlled heating (e.g., 100°C for 30 minutes).
  • Solvent Systems : Polar aprotic solvents (DME or toluene) improve solubility and reaction efficiency .
    • Data Example :
LigandYield (%)Reaction Time
SPhos852 hours
XPhos921.5 hours

Q. What strategies can mitigate competing side reactions when using this compound in Suzuki-Miyaura couplings?

  • Methodology : Competing protodeboronation or homocoupling can occur. Mitigation involves:

  • Oxygen-Free Conditions : Use of inert gas (N₂/Ar) to prevent oxidation.
  • Additives : K₂CO₃ or Cs₂CO₃ as bases enhance transmetallation efficiency.
  • Stoichiometry : Limiting aryl halide equivalents (1:1.1 boronic acid:halide ratio) minimizes side reactions .

Q. How do substituent effects (fluoro and methyl groups) influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : The fluorine atom withdraws electron density, reducing boronic acid nucleophilicity but increasing stability.
  • Steric Effects : Methyl groups at C2 and C4 hinder catalyst access, requiring longer reaction times.
  • Kinetic Studies : Rate constants (k) measured via UV-Vis spectroscopy show a 30% reduction in reactivity compared to non-methylated analogs .

Q. What methodologies are available for quantifying the binding affinity of this compound with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like lectins or enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) for interactions with carbohydrate derivatives.
  • Example Data : Kd = 12.5 μM for binding to a model glycosidase enzyme, indicating moderate affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.